Formparanate

Description

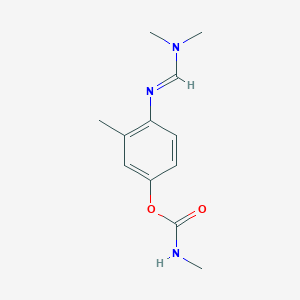

Structure

3D Structure

Properties

IUPAC Name |

[4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4/h5-8H,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCUJHYOBSHUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Record name | FORMPARANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35452-92-7 (mono-hydrochloride) | |

| Record name | Formparanate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9041992 | |

| Record name | Formparanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formparanate appears as a solid. (EPA, 1998), Solid; [CAMEO] | |

| Record name | FORMPARANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formparanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17702-57-7 | |

| Record name | FORMPARANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formparanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17702-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formparanate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formparanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMPARANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76S03Y009F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMPARANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Formparanate Bioactivity

Elucidation of Acetylcholinesterase Inhibition by Formparanate

This compound's principal mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.gov AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), a process critical for terminating nerve signals at cholinergic synapses. nih.gov By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of nerve and muscle fibers, which accounts for its potent neurotoxic effects. nih.gov

This compound is classified as a reversible inhibitor of acetylcholinesterase. nih.gov The mechanism involves the formation of an unstable carbamoylated enzyme complex at the active site. nih.gov This process, known as carbamoylation, renders the enzyme temporarily inactive.

The kinetics of this inhibition can be characterized by several parameters:

IC50 : The concentration of the inhibitor required to reduce enzyme activity by 50%. While specific IC50 values for this compound are not readily available in the surveyed literature, this value is a key measure of inhibitory potency. doc-developpement-durable.orgnih.gov

Kinetic Constants (K_m, V_max, K_i) : Detailed kinetic studies involve measuring the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) in the presence and absence of the inhibitor. doc-developpement-durable.orgnih.gov These analyses, often visualized using Lineweaver-Burk or Dixon plots, help determine the precise nature of the inhibition (e.g., competitive, noncompetitive, or mixed-type) and the inhibitor constant (K_i), which quantifies the inhibitor's binding affinity. doc-developpement-durable.orgnih.govnih.gov

Unlike some inhibitors that bind permanently, the carbamoyl-enzyme bond formed by this compound hydrolyzes spontaneously. This allows the enzyme to eventually regenerate and recover its function, which is the hallmark of reversible inhibition. nih.gov

The inhibitory action of carbamates like this compound differs significantly from that of organophosphorus (OP) compounds, another major class of cholinesterase inhibitors. While both target the same enzyme, the stability of the enzyme-inhibitor complex and the potential for recovery are distinct.

Organophosphates are considered irreversible inhibitors because they form a highly stable, phosphorylated enzyme complex. dovepress.com This complex can undergo a process called "aging," which further strengthens the bond and permanently deactivates the enzyme. dovepress.com Consequently, recovery from organophosphate exposure depends on the synthesis of new enzyme molecules. In contrast, the carbamoylated enzyme formed by this compound does not undergo this aging process, allowing for spontaneous and much faster reactivation of the enzyme. nih.gov

| Feature | This compound (Carbamate) | Organophosphorus Compounds |

| Inhibition Type | Reversible nih.gov | Effectively Irreversible dovepress.com |

| Chemical Reaction | Carbamoylation of enzyme active site nih.gov | Phosphorylation of enzyme active site dovepress.com |

| Enzyme-Inhibitor Bond | Unstable, spontaneously hydrolyzes nih.gov | Very stable, undergoes "aging" to become permanent dovepress.com |

| Duration of Inhibition | Shorter-term; enzyme activity can recover within hours to days nih.gov | Long-term; recovery requires synthesis of new enzyme, taking days to weeks nih.gov |

| Enzyme Reactivation | Spontaneous reactivation occurs nih.gov | Reactivation is minimal without medical intervention and impossible after aging dovepress.com |

This table provides an interactive comparison of the inhibition mechanisms.

The interaction between this compound and acetylcholinesterase is dictated by the specific three-dimensional structure of the enzyme's active site. The AChE active site is located at the bottom of a deep and narrow gorge, approximately 20 angstroms long. wikidoc.org This gorge contains two main subsites: the esteratic subsite and the anionic subsite. wikidoc.org

The esteratic subsite contains the catalytic triad (B1167595) of amino acids (Serine 200, Histidine 440, and Glutamate 327) that performs the hydrolysis of acetylcholine. wikidoc.org

The anionic subsite (or peripheral anionic site) is rich in aromatic residues, such as Tryptophan 84, and is responsible for binding the quaternary amine portion of acetylcholine and other cationic inhibitors. wikidoc.orgnih.govresearchgate.net

Although a specific crystal structure of this compound bound to AChE is not publicly available, molecular docking studies of similar carbamates and other inhibitors provide a model for the interaction. nih.govscispace.com It is predicted that the this compound molecule enters the active site gorge, where its aromatic portions interact with the anionic subsite. This orientation positions the carbamate (B1207046) ester group in close proximity to the serine residue in the esteratic subsite, facilitating the carbamoylation reaction that inhibits the enzyme. nih.gov

Comparative Analysis of this compound's Cholinesterase Inhibition with Organophosphorus Compounds

Broader Biological Activity Mechanisms of this compound

Beyond direct cholinesterase inhibition, the bioactivity of this compound and other carbamates can involve other mechanisms, leading to a wider range of cellular effects.

One significant mechanism is the disruption of hormonal balance. Carbamates have been shown to interact with the hypothalamic-pituitary-adrenal (HPA) axis and can interfere with the biosynthesis of steroid hormones, including progesterone, estradiol, and testosterone. frontiersin.org They can also impact immune cell function by interacting with hormone receptors on these cells and disrupting signaling pathways. frontiersin.org

Another non-cholinesterase target is the induction of oxidative stress. The metabolism of carbamates can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. uiowa.edufrontiersin.org

Exposure to carbamates like this compound can trigger a cascade of detrimental events at the cellular and subcellular levels, largely stemming from the induction of oxidative stress. frontiersin.org

Oxidative Damage : The generation of ROS can overwhelm the cell's antioxidant defense systems, leading to lipid peroxidation, which damages cell membranes, and harm to other vital macromolecules like DNA. frontiersin.org

Mitochondrial Dysfunction : Mitochondria are primary targets of carbamate-induced toxicity. Studies have shown that carbamates can cause mitochondrial membrane hyperpolarization, damage to the mitochondrial membrane, and the release of cytochrome c into the cytoplasm. frontiersin.orgresearchgate.netmdpi.com

Apoptosis (Programmed Cell Death) : The release of cytochrome c from mitochondria is a key signal that initiates apoptosis. researchgate.netmdpi.com Carbamate exposure has been demonstrated to induce apoptosis in a variety of cell types, including human lymphocytes, natural killer (NK) cells, and endothelial cells, through pathways involving the activation of enzymes called caspases. frontiersin.orgresearchgate.netmdpi.com

Genotoxicity and Cytotoxicity : Some carbamates have been found to cause DNA damage and chromosomal aberrations in cultured human cells. frontiersin.org This can lead to reduced cell viability and, in immune cells, a reduction in the levels of cytotoxic proteins like perforin (B1180081) and granzymes, impairing their function. frontiersin.orgnih.gov

| Cellular/Subcellular Target | Observed Effect of Carbamate Exposure | Reference |

| Overall Cell | Induction of Oxidative Stress (ROS Generation) | uiowa.edufrontiersin.org |

| Cell Membrane | Lipid Peroxidation | frontiersin.org |

| Mitochondria | Membrane hyperpolarization/damage, Cytochrome c release | frontiersin.orgresearchgate.netmdpi.com |

| Cellular Fate | Induction of Apoptosis (Programmed Cell Death) | frontiersin.orgresearchgate.netmdpi.com |

| Nucleus | DNA Damage, Chromosomal Aberrations | frontiersin.org |

| Immune Cells (NK cells) | Reduced levels of perforin and granzymes | nih.gov |

This interactive table summarizes the key cellular and subcellular effects reported for carbamate pesticides.

Synthetic Pathways and Chemical Derivatization of Formparanate

Established Synthetic Methodologies for Formparanate Production

The synthesis of this compound, chemically known as 4-{[(dimethylamino)methylene]amino}-3-methylphenyl methylcarbamate, involves a multi-step process that combines the formation of a formamidine (B1211174) group with a carbamate (B1207046) moiety. While specific proprietary syntheses may vary, the scientific literature suggests a plausible pathway based on the synthesis of its precursors and related compounds.

A likely precursor for the synthesis of this compound is 4-amino-3-methylphenol (B1666317). The production of this intermediate can be achieved through a nitrosation reaction of m-cresol, followed by a reduction of the resulting 4-nitroso-3-methylphenol. google.comgoogle.com One patented method describes the reduction of 4-nitroso-3-methylphenol using iron in an acidic aqueous medium. google.com

The subsequent steps would involve the formation of the formamidine and carbamate groups.

Multi-Step Synthetic Procedures for this compound Analogs

The synthesis of analogs of this compound would likely follow a similar multi-step approach, introducing variations in the starting materials. For instance, analogs with different substituents on the phenyl ring could be synthesized by starting with the corresponding substituted cresol (B1669610).

A general and efficient method for the synthesis of N'-aryl-N-cyanoformamidines, which are key intermediates for formamidine pesticides, involves a one-pot, three-component reaction. arabjchem.org This reaction utilizes an aromatic primary amine, triethyl orthoformate, and cyanamide (B42294) in a suitable solvent like toluene (B28343). arabjchem.org This methodology could be adapted for the synthesis of a this compound precursor.

The final step in the synthesis of this compound and its analogs involves the formation of the carbamate linkage. A relevant patented method describes the synthesis of schiff base carbamates by reacting a cresol intermediate with an isocyanate, such as methyl isocyanate, in the presence of a catalyst like triethylamine (B128534). google.com

A plausible synthetic route for this compound, based on the available literature, can be conceptualized as follows:

Synthesis of 4-amino-3-methylphenol: Starting from m-cresol, a nitrosation reaction followed by reduction yields 4-amino-3-methylphenol. google.comgoogle.com

Formation of the formamidine moiety: The 4-amino-3-methylphenol is then likely reacted with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce the dimethylaminomethyleneamino group. scirp.orgresearchgate.netgoogle.comresearchgate.net DMF-DMA is a known reagent for the formylation of primary amines to form formamidines. scirp.org

Carbamate formation: The resulting phenolic intermediate, now containing the formamidine group, is reacted with methyl isocyanate to form the final this compound product. This reaction is typically catalyzed by a base. google.com

Optimization Strategies for this compound Synthesis

The optimization of this compound synthesis would focus on improving the yield and purity of the final product while minimizing reaction times and the use of hazardous reagents. Key areas for optimization include:

Reaction Conditions: For the formamidine synthesis, optimization of temperature, solvent, and catalyst can significantly impact the reaction efficiency. For example, in the synthesis of N'-aryl-N-cyanoformamidines, using toluene as a solvent allows for the azeotropic removal of ethanol, driving the reaction to completion. arabjchem.org

Catalyst Selection: The choice of catalyst for the carbamate formation step is critical. While triethylamine is commonly used, other bases could be explored to enhance reaction rates and yields. google.com

Purification Methods: Developing efficient purification techniques, such as crystallization or chromatography, is essential to obtain high-purity this compound.

Derivatization Strategies for this compound and Analogues

Derivatization of this compound and its analogs is a key strategy to explore and modify its biological and environmental properties. This involves making specific chemical modifications to the parent molecule.

Functional Group Modifications and Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological activity. vt.edunih.govnih.gov For carbamate insecticides, the biological activity is linked to their ability to inhibit the enzyme acetylcholinesterase (AChE). nih.gov The structural complementarity of the carbamate to the active site of AChE is a key determinant of its insecticidal potency. nih.gov

For this compound, SAR studies would involve modifying key functional groups to assess the impact on its insecticidal and acaricidal activity. Key modifications could include:

Modifications of the Formamidine Group: The dimethylamino group could be substituted with other dialkylamino groups or cyclic amines to investigate the role of this moiety in the molecule's activity.

Substitution on the Aromatic Ring: Introducing different substituents (e.g., halogens, alkyl groups) at various positions on the phenyl ring could alter the electronic and steric properties of the molecule, potentially impacting its interaction with the target site and its metabolic stability.

A review of formamidine pesticides highlights that the substitution pattern on the phenyl ring significantly influences their biological activity. semanticscholar.org

Introduction of Diverse Substituents in this compound Scaffolds

Introducing a wide range of substituents onto the this compound scaffold can lead to the discovery of new analogs with improved properties. This can be achieved through the synthesis of a library of compounds with systematic variations. For example, by using a variety of substituted 4-amino-3-methylphenols as starting materials, a diverse set of this compound analogs can be generated.

The table below illustrates potential modifications to the this compound scaffold for SAR studies.

| Modification Site | Original Group | Potential New Substituents | Anticipated Impact |

| Carbamate Nitrogen | Methyl | Ethyl, Propyl, Phenyl | Altered binding to AChE, modified toxicity |

| Formamidine Nitrogen | Dimethylamino | Diethylamino, Piperidinyl, Morpholinyl | Changes in steric and electronic properties, potential impact on activity |

| Aromatic Ring | Methyl at position 3 | Halogens (Cl, Br), Methoxy, Nitro | Modified electronic properties, potential influence on metabolism and target interaction |

Derivatization for Enhanced Biological Selectivity and Reduced Environmental Persistence

A major goal in pesticide development is to create compounds that are highly selective towards target pests while having minimal impact on non-target organisms and the environment. Derivatization plays a crucial role in achieving this.

Enhanced Biological Selectivity: By fine-tuning the structure of this compound, it may be possible to increase its affinity for the AChE of target insects and mites while reducing its effect on the corresponding enzyme in mammals and other non-target species. This can be achieved by exploiting subtle differences in the active sites of the enzymes across different species. vt.edu

Reduced Environmental Persistence: The environmental persistence of a pesticide is a significant concern. mdpi.comnih.gov Derivatization can be used to introduce functional groups that are more susceptible to environmental degradation processes such as hydrolysis, photolysis, or microbial breakdown. For example, introducing ester or amide linkages that are more readily cleaved could lead to faster degradation of the molecule in the environment, reducing its persistence and the potential for bioaccumulation. mdpi.com

Currently, specific studies detailing the derivatization of this compound for these express purposes are not widely available in the public domain. However, the principles of rational pesticide design suggest that such strategies would be a key focus in the development and refinement of this compound and its analogs.

Reaction Mechanisms of this compound and its Intermediates

The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: a carbamate ester, a formamidine linkage, and an aromatic ring. These moieties are susceptible to various transformations, including hydrolysis, oxidation, reduction, and degradation under thermal or photolytic stress.

Reactivity Profile in the Presence of Strong Acids, Bases, and Reducing Agents

This compound exhibits significant reactivity with strong acids and bases. As a carbamate ester, it is prone to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. nih.govchemicalbook.com This process leads to the breakdown of the ester linkage, a key step in its environmental degradation. farmlandbirds.netpublications.gc.ca

The compound is also incompatible with strong reducing agents, such as hydrides. nih.govchemicalbook.com Reactions with these agents can lead to the reduction of its functional groups. Furthermore, interactions with active metals or nitrides have the potential to produce flammable hydrogen gas. nih.govchemicalbook.com

The reactivity of this compound is also influenced by its classification as a hazardous waste, which points to its potential for instability and violent reactions under specific conditions, such as when mixed with water or exposed to heat or pressure. umd.eduepa.gov

| Reactant | Observed Reaction/Incompatibility | Potential Products | Reference |

|---|---|---|---|

| Strong Acids | Incompatible; catalyzes hydrolysis | Hydrolysis products | nih.govchemicalbook.com |

| Strong Bases | Incompatible; catalyzes hydrolysis | Hydrolysis products | nih.govchemicalbook.com |

| Strong Reducing Agents (e.g., hydrides) | Incompatible | Reduction products | nih.govchemicalbook.com |

| Active Metals or Nitrides | Reaction can produce flammable gas | Hydrogen gas | nih.govchemicalbook.com |

| Strongly Oxidizing Acids, Peroxides, and Hydroperoxides | Incompatible | Oxidation products | nih.govchemicalbook.com |

Oxidative and Reductive Transformation Pathways

The transformation of this compound in biological and environmental systems involves both oxidative and reductive pathways. As a carbamate, it undergoes enzymatic hydrolysis in the liver, with the resulting degradation products being excreted by the kidneys and liver. nih.gov

The formamidine group within this compound is of particular interest. Like other formamidines, it can inhibit monoamine oxidase (MAO), leading to an accumulation of biogenic amines such as octopamine. farmlandbirds.net This is a key aspect of its insecticidal mode of action.

Oxidative stress is a known consequence of exposure to compounds like this compound. The generation of reactive oxygen species (ROS), such as the hydroxyl radical (OH-), can occur through processes like the Fenton reaction, especially in the presence of transition metals. farmlandbirds.net These ROS can then attack various biomolecules.

While specific details on the reductive transformation pathways of this compound are not extensively documented in the provided search results, its incompatibility with strong reducing agents suggests a susceptibility to reduction. nih.govchemicalbook.com

Thermal and Photolytic Degradation Mechanisms

This compound is susceptible to degradation upon exposure to heat and light. farmlandbirds.netpublications.gc.ca The process of photolysis, or breakdown by light, contributes to its non-persistence in soil and aquatic environments. farmlandbirds.netgoogle.com Federal regulations consider photolysis as a key degradation process when assessing the environmental fate of hazardous substances like this compound. govinfo.gov

Thermal degradation is also a significant factor. Studies on related formamidinium compounds have shown that they can decompose into products like sym-triazine and hydrogen cyanide at elevated temperatures. rsc.org While specific thermal degradation products of this compound are not detailed in the search results, its general instability at high temperatures is acknowledged. epa.gov

The degradation of pesticides, including this compound, in the environment is a complex process involving both biological and physicochemical mechanisms like hydrolysis and photolysis. google.com The rate of this degradation is often quantified by the half-life (DT50), which is the time taken for 50% of the compound to disappear. google.com

| Degradation Type | Key Processes | Contributing Factors | Reference |

|---|---|---|---|

| Thermal Degradation | Decomposition at elevated temperatures. | Heat | rsc.orgepa.gov |

| Photolytic Degradation | Breakdown by light. | Sunlight/UV radiation | farmlandbirds.netpublications.gc.cagoogle.comgovinfo.gov |

| Hydrolytic Transformation | Breakdown of the ester linkage by water. | Acidic and basic pH | farmlandbirds.netpublications.gc.ca |

| Biotransformation | Enzymatic degradation in organisms. | Metabolic processes in soil and living organisms | nih.govpublications.gc.ca |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Formparanate

Computational Approaches to Formparanate SAR/QSAR Modeling

Computational methods are fundamental to modern drug and pesticide design, allowing scientists to build mathematical models that correlate a molecule's structure with its biological activity. wikipedia.org For carbamates like this compound, these models are crucial for predicting efficacy and potential toxicity.

Development of Predictive Models for this compound Bioactivity

The development of predictive models for the bioactivity of carbamates typically involves creating a dataset of related compounds with known biological activities (e.g., IC₅₀ values for AChE inhibition). plos.orgplos.org These models, often in the form of a mathematical equation, aim to forecast the activity of new or untested compounds. plos.orgoup.com

For carbamates, 3D-QSAR models have been developed that consider the three-dimensional structure of the molecules and their interaction with the AChE active site. nih.govoup.com Such models for the broader carbamate (B1207046) class have shown high correlation values, indicating strong predictive power. oup.com Although no specific predictive models for this compound were found, any such model would likely be built on the principles of correlating structural features with its known function as an acetylcholinesterase inhibitor.

Spectral Structure-Activity Relationship (S-SAR) Analysis Applied to this compound

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR method that uses an algebraic approach to link structural descriptors to biological activity, employing a spectral norm as a correlation factor. govinfo.gov This technique offers a different perspective from traditional multi-regression analysis. A comprehensive search of scientific literature did not reveal any studies where S-SAR analysis has been specifically applied to this compound.

Molecular Descriptors and Their Correlation with this compound Activity

Molecular descriptors are numerical values that quantify the physical, chemical, or topological properties of a molecule. 170.94.37 In QSAR studies for cholinesterase inhibitors, key descriptors often include:

Electronic properties: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity. plos.org

Hydrophobicity: Often represented by logP, which influences how the molecule partitions between fatty and aqueous environments and its ability to reach the target site.

Steric or Topological properties: These describe the size and shape of the molecule, such as the Connolly Accessible Area, which can be critical for fitting into the enzyme's active site. plos.org

For carbamate inhibitors of AChE, studies have shown that properties like the Connolly Accessible Area, the energy of the LUMO, and the percentage of hydrogen atoms significantly influence their inhibitory activity. plos.org While specific descriptor correlations for this compound are not documented, its activity would be a function of these fundamental molecular properties.

| Descriptor Type | Examples | Relevance to Carbamate Activity |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Influences the reactivity of the carbamate group with the serine residue in the AChE active site. nih.govplos.org |

| Hydrophobic | LogP | Affects the transport of the compound to the target enzyme. |

| Topological/Steric | Molecular Weight, Connolly Accessible Area | Determines the fit and binding orientation within the narrow gorge of the AChE active site. plos.orgoup.com |

This table is based on general QSAR studies of carbamate insecticides and represents the types of descriptors that would be relevant for an analysis of this compound.

SAR Investigations for Target Specificity and Off-Target Effects

SAR investigations involve systematically modifying a molecule's structure to observe the effect on its biological activity. nih.gov This helps in identifying the parts of the molecule essential for its function and in optimizing properties like target specificity.

Influence of Structural Modifications on Cholinesterase Selectivity

The primary target for this compound is the acetylcholinesterase (AChE) enzyme. However, selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BChE), can be an important factor in modulating biological effects. The active sites of AChE and BChE have structural differences that can be exploited to design selective inhibitors. mdpi.com

For carbamates and other AChE inhibitors, structural modifications to parts of the molecule that interact with the peripheral anionic site (PAS) of the AChE gorge are a common strategy to enhance selectivity, as the BChE enzyme has different amino acid residues in this region. mdpi.com While no studies were found detailing specific structural modifications to this compound to alter its cholinesterase selectivity, this remains a key area of research for this class of compounds.

Identification of Chemical Groups Responsible for Bioactivity

In this compound, the essential chemical groups for its bioactivity are:

Structure-Biodegradability Relationship (SBR) of this compound and Analogs

The study of the structure-biodegradability relationship (SBR) of the insecticide and acaricide this compound, 4-{[(dimethylamino)methylene]amino}-3-methylphenyl methylcarbamate, is crucial for understanding its environmental persistence and fate. Direct and extensive research on the biodegradability of this compound is limited in publicly available literature. However, by examining the chemical structure of this compound and the known biodegradation pathways of its constituent functional groups—specifically the formamidine (B1211174) and carbamate moieties—we can infer its likely metabolic fate.

This compound's structure presents several potential sites for microbial enzymatic attack. The molecule is comprised of a substituted phenyl ring, a methylcarbamate group, and an N,N-dimethylformamidine group. The biodegradation of this compound is expected to proceed through the cleavage of these functional groups, a common mechanism for the breakdown of other pesticides with similar structures. nih.govannualreviews.org

Key Structural Features and Predicted Biodegradation Pathways:

The primary routes of this compound biodegradation are anticipated to involve the hydrolysis of the carbamate and formamidine linkages, as well as N-demethylation.

Hydrolysis of the Carbamate Ester Linkage: The methylcarbamate group is a well-known target for hydrolytic enzymes, such as carboxylesterases, found in various microorganisms and soil environments. This reaction would cleave the ester bond, leading to the formation of 4-{[(dimethylamino)methylene]amino}-3-methylphenol and methylcarbamic acid. The latter is unstable and would likely decompose further to methylamine (B109427) and carbon dioxide. This pathway is a common detoxification mechanism for many carbamate insecticides. acs.org

Hydrolysis of the Formamidine Group: The formamidine group (-N=CH-N(CH₃)₂) is also susceptible to hydrolysis. This cleavage would likely result in the formation of 4-amino-3-methylphenyl methylcarbamate and N,N-dimethylformamide. The environmental fate of N,N-dimethylformamide is well-documented, with its biodegradation proceeding through hydrolysis to dimethylamine (B145610) and formate. who.intresearchgate.net

N-Demethylation: The N,N-dimethylamino moiety on the formamidine group is a substrate for oxidative N-demethylation reactions catalyzed by microbial monooxygenases. This process would lead to the sequential removal of the methyl groups, forming N'-[2-methyl-4-[[(methylamino)carbonyl]oxy]phenyl]-N-methylmethanimidamide and subsequently N'-(4-hydroxy-2-methylphenyl)methanimidamide. N-demethylation is a recognized metabolic pathway for other formamidine pesticides, such as chlordimeform. nih.gov

The table below summarizes the predicted primary biodegradation reactions of this compound based on the degradation of analogous compounds.

| Reaction Type | Substrate | Key Enzyme Class (Predicted) | Primary Products |

| Carbamate Hydrolysis | This compound | Carboxylesterase | 4-{[(Dimethylamino)methylene]amino}-3-methylphenol, Methylcarbamic acid |

| Formamidine Hydrolysis | This compound | Amidohydrolase | 4-Amino-3-methylphenyl methylcarbamate, N,N-Dimethylformamide |

| N-Demethylation | This compound | Monooxygenase | N'-[2-methyl-4-[[(methylamino)carbonyl]oxy]phenyl]-N-methylmethanimidamide, Formaldehyde |

Advanced Analytical Methodologies for Formparanate Detection and Characterization

Chromatographic Techniques for Formparanate Analysis

Chromatographic methods are fundamental in separating this compound from complex sample mixtures, a crucial step for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC/MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. filab.frthermofisher.com In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. thermofisher.comscioninstruments.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "fingerprint" for identification. scioninstruments.comwikipedia.org

This method is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org The process involves injecting the sample into the GC, where it is vaporized. An inert carrier gas then transports the vaporized compounds through the capillary column for separation. scioninstruments.com Following separation, the compounds are introduced into the mass spectrometer for ionization and detection. scioninstruments.com Common ionization techniques include Electron Ionization (EI) and Chemical Ionization (CI). scioninstruments.comeurl-pesticides.eu

Key aspects of GC-MS analysis include:

Sample Preparation: Often involves extraction with a solvent like acetonitrile, followed by cleanup steps to remove interfering matrix components. researchgate.net

Instrumentation: Consists of a gas chromatograph coupled to a mass spectrometer. wikipedia.org

Data Analysis: Involves comparing the retention time and mass spectrum of the analyte to that of a known standard. wikipedia.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation procedure for pesticide residue analysis, including for GC-MS. eurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC) in this compound Studies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. openaccessjournals.comadvancechemjournal.com HPLC operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). advancechemjournal.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com

Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture, is the most common mode used for pesticide analysis. advancechemjournal.com Detection is often achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). nih.govresearchgate.net LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. dissolutiontech.com

A study on the analysis of various pesticides in table grapes utilized a reversed-phase HPLC method with UV-DAD detection. The method demonstrated good linearity, precision, and accuracy, with recoveries ranging from 90.55% to 105.40%. researchgate.net For enhanced selectivity and sensitivity, LC can be coupled with tandem mass spectrometry (LC-MS/MS). eurl-pesticides.eu

Table 1: HPLC Method Parameters for Pesticide Analysis

| Parameter | Details |

|---|---|

| Column | LiChrospher 60 RP-select B (250 × 4 mm, 5 μm) |

| Mobile Phase | Acetonitrile–0.1% formic acid in water (65:35, v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Source: Based on a study for the determination of pesticide residues in table grape. researchgate.net

Soil Thin-Layer Chromatography (Soil TLC) for Mobility Assessment

Soil Thin-Layer Chromatography (Soil TLC) is a valuable and straightforward technique for assessing the mobility of pesticides like this compound in different soil types. apsnet.orgregulations.gov This method provides a qualitative or semi-quantitative estimation of a chemical's leaching potential by comparing its movement relative to the movement of water on a soil-coated plate. apsnet.orgnih.gov

In a typical Soil TLC experiment, a glass plate is coated with a thin layer of soil. regulations.gov The pesticide, often radiolabeled for easier detection, is spotted onto the plate, which is then placed in a developing chamber with a solvent, usually water. regulations.govprotocols.io As the solvent moves up the plate via capillary action, it carries the pesticide with it to a certain distance depending on its adsorption characteristics to the soil particles. The mobility is expressed as an RF value, which is the ratio of the distance traveled by the pesticide to the distance traveled by the solvent front. nih.gov

A study utilizing Soil TLC to assess the mobility of 38 pesticides in Hagerstown silty clay loam found this compound to be a relatively mobile compound. apsnet.org The mobility of pesticides in soil is often inversely related to the soil's organic matter content. apsnet.org

Key steps in Soil TLC include:

Plate Preparation: Air-dried and sieved soil is used to create a slurry, which is then spread evenly on a glass plate. regulations.gov

Spotting: The test chemical is applied to the plate. regulations.gov

Development: The plate is placed in a closed chamber with a solvent. regulations.gov

Visualization: The movement of the compound is visualized, often using autoradiography for radiolabeled compounds. protocols.io

Spectroscopic Techniques for this compound Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound, providing detailed information about its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and chemical environment of compounds. wikipedia.orglibretexts.org It is based on the magnetic properties of atomic nuclei and can be used to identify the structure of unknown compounds or to confirm the structure of synthesized molecules. wikipedia.org

NMR spectroscopy is highly valuable in drug discovery and chemical research for characterizing small molecules. syntecoptics.comnih.gov The technique can determine the connectivity of atoms within a molecule through the analysis of chemical shifts, spin-spin coupling, and peak intensities. libretexts.org For complex molecules, two-dimensional (2D) NMR techniques can be employed to further elucidate the structure. ufc.br The development of higher-strength magnetic fields has led to improved sensitivity and resolution in NMR spectroscopy. wikipedia.org

Infrared (IR) and UV-Vis Spectroscopy Applications for this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two other important techniques used in the analysis of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.comdrawellanalytical.com The resulting IR spectrum provides a characteristic "fingerprint" of the molecule, revealing the presence of specific functional groups. drawellanalytical.comimgroupofresearchers.com This makes IR spectroscopy a valuable tool for identifying unknown substances and for quality control purposes. drawellanalytical.com

Key Applications of IR Spectroscopy:

Identification of functional groups (e.g., C=O, N-H). imgroupofresearchers.com

Structural characterization of organic compounds. mrclab.com

Analysis of polymers and other materials. mrclab.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This absorption corresponds to electronic transitions within the molecule and is particularly useful for quantifying compounds that contain chromophores (light-absorbing groups). mrclab.comtechnologynetworks.com The concentration of an analyte in a solution can be determined using the Beer-Lambert law. UV-Vis spectroscopy is widely used in pharmaceutical analysis, environmental monitoring, and quality control in the beverage industry. imgroupofresearchers.comtechnologynetworks.com

Table 2: Comparison of Spectroscopic Techniques

| Technique | Principle | Information Provided | Primary Application for this compound |

|---|---|---|---|

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. wikipedia.org | Detailed molecular structure and connectivity. wikipedia.org | Structural elucidation and confirmation. syntecoptics.com |

| IR Spectroscopy | Vibrational transitions of chemical bonds. mrclab.com | Presence of functional groups. imgroupofresearchers.com | Identification and structural information. drawellanalytical.com |

| UV-Vis Spectroscopy | Electronic transitions of chromophores. mrclab.com | Quantification of the compound in solution. technologynetworks.com | Quantitative analysis. imgroupofresearchers.com |

Morphologically Directed Raman Spectroscopic Analysis for Related Compounds

Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical and structural information about a sample by measuring the inelastic scattering of monochromatic light. nih.gov This "fingerprint" spectrum allows for the identification of molecules and their specific forms. nih.gov In the context of pharmaceutical and chemical analysis, it is used for tasks like identifying active pharmaceutical ingredients (APIs), verifying raw materials, and distinguishing between polymorphic forms. horiba.comazom.com

Morphologically Directed Raman Spectroscopy (MDRS) enhances this technique by integrating automated particle imaging with Raman analysis. This approach allows for the targeted analysis of individual particles within a mixed sample. The system first captures images of the sample, identifying and characterizing particles based on morphological parameters like size and shape. Subsequently, the Raman spectrometer is directed to acquire spectra from only those particles of interest.

For the analysis of this compound and its related compounds, such as manufacturing intermediates, degradation products, or other pesticides in a formulation, MDRS offers significant advantages. It can selectively analyze particles to confirm the identity of the primary compound, detect contaminants, and differentiate between various crystalline forms (polymorphs), which may have different physical properties. azom.com The ability to link morphological data with chemical identity for each particle provides a comprehensive understanding of the sample's composition. For instance, different polymorphs of a compound will have the same chemical formula but different crystal structures, resulting in subtle but measurable shifts in their Raman spectra. horiba.comazom.com

The table below illustrates how Raman spectroscopy can differentiate between this compound and a potential related compound based on their unique spectral features.

Interactive Data Table 1: Illustrative Raman Peak Positions for Compound Differentiation Users can filter by compound to see its characteristic peaks.

| Compound Name | Key Raman Peak (cm⁻¹) | Vibrational Mode Assignment | Significance for Differentiation |

| This compound | ~1700 cm⁻¹ | C=O stretch (carbamate) | Confirms the presence of the carbamate (B1207046) functional group. |

| This compound | ~1610 cm⁻¹ | C=N stretch (formamidine) | Specific to the formamidine (B1211174) moiety, a key structural feature. |

| This compound | ~1300 cm⁻¹ | Aromatic C-C stretch | Indicates the substituted benzene (B151609) ring structure. |

| Related Compound (e.g., 4-Formamido-m-tolyl methylcarbamate) | ~1700 cm⁻¹ | C=O stretch (carbamate) | Shared feature with this compound. |

| Related Compound (e.g., 4-Formamido-m-tolyl methylcarbamate) | No peak at ~1610 cm⁻¹ | Absence of C=N stretch | Differentiates from this compound due to the different nitrogen linkage. |

| Related Compound (e.g., 4-Formamido-m-tolyl methylcarbamate) | ~1660 cm⁻¹ | C=O stretch (amide) | Indicates the presence of an amide group, distinguishing it from this compound's formamidine group. |

Bioanalytical Methods for this compound Activity Assessment

Bioanalytical methods utilize biological systems or components to quantify the activity or concentration of a substance. pharmastate.academynih.gov These assays are essential for understanding how a compound like this compound interacts with living organisms and its potential biological effects. nih.gov

The movement and distribution of a chemical in a biological system or the environment is termed its biological mobility. Bioassays are effective tools for evaluating this parameter. One common method involves using soil as a medium and a sensitive organism to visualize the extent of the chemical's diffusion. apsnet.org

Studies have characterized this compound as a relatively mobile compound in soil. apsnet.org A typical bioassay to determine this involves applying the chemical to a specific point on a soil plate. apsnet.org The plate is then bioassayed with a sensitive fungal species. apsnet.org The chemical's movement through the soil is indicated by a zone of inhibition where the fungal growth is suppressed. The size of this zone directly correlates with the mobility of the compound. This technique is useful for comparing the relative mobility of different pesticides under the same conditions. apsnet.org Such studies are critical for assessing how a compound might be transported in an agricultural or environmental setting. apsnet.org

Interactive Data Table 2: Comparative Mobility of Pesticides in Soil Bioassays Users can sort the table by mobility classification.

| Compound | Chemical Class | Mobility in Hagerstown Silty Clay Loam | Reference |

| This compound | Carbamate / Formamidine | Relatively Mobile | apsnet.org |

| Formetanate (B1673542) | Carbamate / Formamidine | Relatively Mobile | apsnet.org |

| Cycloheximide | Glutarimide | Relatively Mobile | apsnet.org |

| Oxycarboxin | Anilide | Relatively Mobile | apsnet.org |

| Chloroneb | Aromatic Hydrocarbon | Immobile | apsnet.org |

| Dodine | Guanidine | Immobile | apsnet.org |

| Zineb | Dithiocarbamate | Immobile | apsnet.org |

This compound functions as an insecticide and acaricide by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. ontosight.aiherts.ac.uk This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity. nih.gov Enzyme-based assays are the primary in vitro method for quantifying the inhibitory potency of compounds like this compound. nih.gov

These assays measure the activity of the AChE enzyme in the presence and absence of the inhibitor. A widely used technique is the Ellman's method, which is a spectrophotometric assay. nih.govjapsonline.com In this method, the enzyme hydrolyzes a substrate, typically acetylthiocholine. japsonline.com This reaction produces thiocholine (B1204863), which then reacts with a chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB, to yield a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. japsonline.com

When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, resulting in a slower formation of the yellow product. nih.gov The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50). In addition to colorimetric methods, fluorescence-based assays can also be employed, where the enzymatic reaction generates a fluorescent product, offering another means of quantifying enzyme activity. nih.gov

Interactive Data Table 3: Components of a Typical AChE Inhibition Assay (Ellman's Method) Click on a component to see its function in the assay.

| Component | Role in the Assay | Principle of Measurement |

| Acetylcholinesterase (AChE) | The enzyme of interest. | Its activity is the target of measurement and inhibition. |

| This compound (or test inhibitor) | The substance being evaluated. | Reduces the rate of the enzymatic reaction. |

| Acetylthiocholine | Substrate for the enzyme. | Hydrolyzed by AChE to produce thiocholine. |

| DTNB (Ellman's Reagent) | Chromogen. | Reacts with the thiocholine product to form a colored anion. |

| Buffer Solution | Maintains optimal pH. | Ensures stable and optimal conditions for enzyme activity. |

| Spectrophotometer | Detection instrument. | Measures the absorbance of the colored product over time to determine the reaction rate. |

Environmental Fate and Ecotoxicological Research of Formparanate

Environmental Persistence and Degradation Studies

The persistence of a pesticide in the environment is a critical factor in determining its potential for long-term impact. The degradation of formparanate is influenced by both biological and chemical processes.

Enzymatic Hydrolysis by Liver Enzymes

In biological systems, the liver plays a crucial role in the metabolism and detoxification of foreign compounds like pesticides. Carbamates, the chemical group to which this compound belongs, are known to be hydrolyzed enzymatically by the liver. nih.gov This process involves the breakdown of the carbamate (B1207046) ester linkage, leading to degradation products that are subsequently excreted by the kidneys and the liver. nih.gov

Table 1: Enzymatic Hydrolysis of this compound

| Parameter | Finding | Source |

| Metabolizing Organ | Liver | nih.gov |

| Metabolic Process | Enzymatic Hydrolysis | nih.gov |

| Excretion | Degradation products are excreted by the kidneys and the liver. | nih.gov |

| Specific Enzymes | Not Available | - |

| Hydrolysis Rate | Not Available | - |

Degradation in Environmental Matrices: Soil and Water

The degradation of this compound in the environment is a key area of study to determine its persistence.

In Soil: Research on the mobility of various fungicides and insecticides in Hagerstown silty clay loam indicated that this compound is a relatively mobile compound. govinfo.gov However, specific data on its degradation rate in soil, such as the half-life (DT50), which is the time it takes for 50% of the compound to degrade, is not available in the reviewed literature. herts.ac.ukfao.org The degradation of pesticides in soil is a complex process involving both abiotic (chemical) and biotic (microbial) pathways. fao.org

In Water: Information regarding the degradation of this compound in water, including its hydrolysis rate constant, is not readily available. herts.ac.uk The persistence of pesticides in water is influenced by factors such as hydrolysis, photolysis (breakdown by sunlight), and microbial degradation. fao.org

Table 2: Degradation of this compound in Soil and Water

| Parameter | Soil | Water | Source |

| Degradation Half-life (DT50) | Not Available | Not Available | herts.ac.uk |

| Primary Degradation Mechanisms | Biodegradation, Hydrolysis, Photolysis (general for pesticides) | Hydrolysis, Photolysis, Biodegradation (general for pesticides) | fao.org |

Influence of Environmental Factors on this compound Degradation

The rate of pesticide degradation is significantly influenced by various environmental factors.

pH: The acidity or alkalinity of the soil and water can affect the rate of hydrolysis of pesticides. fao.orgmst.edu

Temperature: Higher temperatures generally increase the rate of both chemical and microbial degradation. nih.govoregonstate.edu

Moisture: Soil moisture content is crucial for microbial activity, which plays a significant role in the breakdown of pesticides. oregonstate.edu

Organic Matter: The amount of organic matter in the soil can influence the adsorption and bioavailability of pesticides for microbial degradation. fao.org

While these factors are known to affect pesticide degradation in general, specific studies quantifying their impact on the degradation rate of this compound are not documented in the available literature. mst.edunih.gov

Bioaccumulation Potential and Environmental Transport

The potential for a chemical to accumulate in organisms and move through the environment is a key aspect of its ecotoxicological profile.

Leaching Potential in Soils

Leaching is the process by which a substance moves through the soil with water. The potential for a pesticide to leach into groundwater is a significant environmental concern.

One study on a Hagerstown silty clay loam classified this compound as a relatively mobile compound, suggesting a potential for leaching. govinfo.gov However, quantitative measures such as the Groundwater Ubiquity Score (GUS) index, which is calculated based on the pesticide's half-life and soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available for this compound. herts.ac.ukorst.edu A higher GUS value indicates a higher potential for leaching. orst.edu

Table 3: Leaching Potential of this compound

| Parameter | Value | Interpretation | Source |

| Mobility in Soil | Relatively Mobile | Suggests potential for leaching | govinfo.gov |

| GUS Index | Not Available | - | herts.ac.uk |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Not Available | - | herts.ac.uk |

Contamination Pathways in Soil and Water Systems

The movement of pesticides from the point of application into the wider environment can occur through various pathways. For a mobile compound like this compound, potential contamination pathways include:

Runoff: Movement of the pesticide from treated soil surfaces into adjacent water bodies during rainfall or irrigation events.

Leaching: Downward movement through the soil profile, potentially contaminating groundwater. govinfo.gov

Specific case studies documenting the contamination of soil and water systems by this compound were not found in the reviewed scientific literature. kalicikirleticiler.comnih.gov The general transport mechanisms for pesticides in the environment include atmospheric drift, runoff, and leaching. researchgate.net

Ecotoxicological Impacts of this compound

Impact on Non-Target Organisms and Ecosystems

As a cholinesterase inhibitor, this compound poses a risk to a wide range of non-target organisms, disrupting their nervous systems in a manner similar to its effect on target pests. ontosight.ai While specific ecotoxicity data for this compound is limited in publicly available literature, the impacts of closely related N-methyl carbamate insecticides, such as formetanate (B1673542) hydrochloride, provide insight into the potential hazards. herts.ac.ukepa.gov

Concerns about this compound's impact extend to its potential for bioaccumulation. ontosight.ai Carbamate chemicals, as a class, have demonstrated a significant potential to bioaccumulate if wastes containing them are improperly managed. govinfo.gov

Aquatic Ecosystems The introduction of carbamate pesticides into aquatic environments is a primary concern. For the related compound formetanate hydrochloride, studies show it is highly toxic to freshwater invertebrates and moderately to slightly toxic to freshwater fish on an acute basis. epa.govepa.gov Chronic exposure in freshwater fish has been shown to affect growth and development. epa.govepa.gov While risks to estuarine and marine life are presumed to be similar, specific data is not always available. epa.gov Runoff from agricultural fields is a key potential pathway for this contamination. publications.gc.ca

Terrestrial Ecosystems On land, beneficial insects, birds, and mammals are at risk. Formetanate hydrochloride is classified as highly toxic to birds and mammals on an acute basis. epa.gov Chronic exposure may lead to reproductive issues in birds and cholinesterase inhibition in small mammals. epa.gov Beneficial predatory insects and mites, which play a role in natural pest control, are also at risk from exposure. publications.gc.ca

Below is a table illustrating the ecotoxicity of the related compound, formetanate hydrochloride, to various non-target organisms, which helps to frame the potential risks of this compound.

| Organism Type | Organism | Toxicity Endpoint | Value | Classification | Source |

|---|---|---|---|---|---|

| Aquatic Invertebrate | Freshwater Invertebrates | Acute | - | Highly Toxic | epa.govepa.gov |

| Fish | Freshwater Fish | Acute | - | Slightly to Moderately Toxic | epa.govepa.gov |

| Fish | Freshwater Fish | Chronic | Effects on growth and development observed | epa.gov | |

| Aquatic Invertebrate | Estuarine/Marine Invertebrates | Acute | - | Moderately Toxic | epa.gov |

| Bird | - | Acute | - | Highly Toxic | epa.gov |

| Bird | - | Subacute | - | Slightly Toxic | epa.gov |

| Mammal | Small Mammals | Acute | - | Highly Toxic | epa.gov |

| Bee | Honeybee (Apis mellifera) | Acute Oral | - | Highly Toxic | herts.ac.uk |

Computational Ecotoxicology and Threshold of Toxicological Concern (TTC) Studies

Computational toxicology uses computer models to predict the potential adverse effects of chemicals, providing a way to assess risk when extensive experimental data is lacking. mdpi.com One of the key tools in this field is the Threshold of Toxicological Concern (TTC) approach. foodpackagingforum.org The TTC is a risk assessment principle that establishes a generic exposure level for chemicals below which there is a very low probability of risk to human health. foodpackagingforum.orgchemsafetypro.com

The TTC approach categorizes chemicals into classes based on their structure and potential toxicity, with the Cramer classification scheme being a well-known method. chemsafetypro.com However, certain chemical classes are excluded from the general TTC approach because their mode of action suggests a higher potential for toxicity. Organophosphate and carbamate insecticides fall into such a special category due to their specific mechanism of action: acetylcholinesterase (AChE) inhibition. chemsafetypro.comnih.gov For this group, a more conservative TTC value of 0.3 µg/kg of body weight per day has been established. nih.goveuropa.eufrontiersin.org

Research refining the TTC datasets has specifically identified this compound as a carbamate insecticide that was previously miscategorized in a less conservative Cramer class. nih.gov Its correct identification as an AChE inhibitor places it within the group of compounds requiring this more stringent TTC value, highlighting the importance of computational methods in accurately classifying chemicals for risk assessment. nih.gov This ensures that the potential neurotoxic effects of compounds like this compound are adequately considered even in the absence of a full toxicological dataset. nih.gov

Research on Mitigating Environmental Risks of this compound-Related Compounds

Given the ecotoxicological risks posed by carbamate pesticides, research and regulatory actions have focused on strategies to mitigate their environmental impact. These strategies aim to reduce the exposure of non-target organisms and ecosystems to these compounds. digitellinc.com Many of these measures are applicable to the entire class of carbamate insecticides, including this compound.

On-Farm Management Practices: A primary mitigation strategy involves creating buffer zones, which are strips of untreated land between the treated agricultural field and sensitive non-target areas, particularly aquatic habitats. publications.gc.caepa.gov This measure is specifically required for the related compound formetanate hydrochloride to protect freshwater invertebrates and beneficial insects. publications.gc.ca Agroforestry practices, such as planting windbreaks, hedgerows, and riparian buffers, can further help by intercepting pesticide drift. usda.gov

Optimizing application techniques is also crucial. robs4crops.eu This includes:

Applying pesticides only when necessary, as part of an Integrated Pest Management (IPM) program. usda.govjpmsonline.com

Spraying during times when beneficial insects like bees are not actively foraging, such as at night or when temperatures are low. epa.govmsu.edu

Using application equipment that produces large droplets at low pressure to minimize drift and spraying close to the crop canopy. epa.gov

Avoiding application when heavy rain is forecast to prevent runoff into waterways. epa.gov

Properly maintaining and calibrating spray equipment to prevent leaks and ensure correct application rates. robs4crops.eu

Broader Strategies and Alternatives: Beyond individual farm practices, broader strategies contribute to risk reduction. The development and use of biopesticides and organic alternatives, such as those derived from natural sources like neem oil or microbes like Bacillus thuringiensis (Bt), offer more targeted pest control with less harm to non-target species. robs4crops.euenvironmentalfactor.com

Regulatory frameworks are also evolving to be more protective. This includes improving pesticide labeling to provide clearer instructions on risk reduction measures and emergency responses. jpmsonline.com Furthermore, ongoing risk assessment refinements for carbamates, including the development of Biological Opinions and Pesticide Use Limitation Areas (PULAs) for endangered species, represent a continuous effort to balance agricultural needs with environmental protection. digitellinc.com These cumulative risk assessments consider the combined exposure to multiple chemicals with a common mechanism of toxicity, like the N-methyl carbamates. epa.govepa.gov

Advanced Applications Research and Resistance Management Strategies Involving Formparanate

Research on Formparanate as an Insecticide and Acaricide

This compound is a synthetic organic compound that has been researched for its roles as both an insecticide, targeting insects, and an acaricide for controlling mites. ontosight.aiherts.ac.uk It is classified as a carbamate (B1207046) insecticide and is noted for its activity as an acetylcholinesterase (AChE) inhibitor. herts.ac.uknih.gov This mode of action involves the reversible inhibition of the acetylcholinesterase enzyme, which is critical for nerve function in insects. nih.gov By blocking this enzyme, this compound causes an accumulation of the neurotransmitter acetylcholine (B1216132), leading to continuous nerve stimulation, paralysis, and ultimately the death of the pest. ontosight.ai The Insecticide Resistance Action Committee (IRAC) classifies this compound in Mode of Action Group 1A. herts.ac.ukirac-online.org

Research has demonstrated this compound's effectiveness against a variety of agricultural and domestic pests. ontosight.aiherts.ac.uk Its application has been particularly noted for controlling insects in the orders Lepidoptera (moths and butterflies) and Coleoptera (beetles). ontosight.aigoogleapis.comgoogleapis.com Beyond its insecticidal properties, this compound is also recognized as a potent acaricide, with documented activity against mite species. herts.ac.uk Specifically, it has been shown to be effective against the two-spotted spider mite, Tetranychus urticae, a significant pest in numerous crops worldwide. herts.ac.ukepo.org

Table 1: Documented Pest Efficacy of this compound

| Pest Order | Common Name | Specific Species | Source(s) |

|---|---|---|---|

| Acari | Mites | Tetranychus urticae (Two-spotted spider mite) | herts.ac.ukepo.org |

| Coleoptera | Beetles | Not specified | ontosight.aigoogleapis.com |

| Lepidoptera | Moths, Butterflies | Not specified | ontosight.aigoogleapis.com |

| Hemiptera | Aphids | Not specified | herts.ac.uk |

The effectiveness of this compound is attributed to its multiple modes of penetration and action within the target pest and host plant. It functions as a stomach poison, which is toxic upon ingestion by pests with chewing mouthparts, and as a contact poison, which penetrates the pest's body covering. britannica.com

Furthermore, this compound is recognized as a systemic insecticide. herts.ac.ukjodrugs.com Systemic insecticides are absorbed by the plant and translocated through its vascular tissues. britannica.com This allows the active ingredient to be distributed throughout the plant, reaching pests that feed on various plant parts, including those that are hidden or difficult to reach with topical sprays. This systemic action is particularly effective against insects with piercing-sucking mouthparts, such as aphids, that feed on the plant's vascular fluids.

Efficacy Against Specific Insect Pests (e.g., Lepidoptera, Coleoptera, Spider Mites)

Investigations into Pest Resistance to this compound

Pest resistance is a heritable change in the sensitivity of a pest population that results in the repeated failure of a product to achieve the expected level of control. irac-online.org The development of resistance is a significant challenge in pest management, and research into its mechanisms and mitigation strategies is crucial.

Tetranychus urticae is notorious for its ability to rapidly develop resistance to acaricides due to its short life cycle and high reproductive rate. irac-online.orgnih.gov While specific studies on resistance mechanisms to this compound are limited, extensive research has been conducted on the resistance of T. urticae to carbamates (IRAC Group 1A), the chemical class to which this compound belongs. irac-online.org

The primary mechanisms of resistance in T. urticae to carbamate acaricides are:

Target-Site Insensitivity : This is a major resistance mechanism where the target enzyme, acetylcholinesterase (AChE), undergoes a genetic mutation. scialert.netcambridge.org This alteration reduces the binding affinity of the carbamate insecticide to the enzyme, rendering the acaricide less effective at inhibiting its function. cambridge.org Insensitivity of AChE is a principal mechanism for resistance to both carbamates and organophosphates in spider mites. scialert.netcambridge.org

Metabolic Detoxification : Pests can evolve enhanced abilities to metabolize and detoxify the acaricide before it can reach its target site. scialert.net In the case of carbamates, this is often achieved through increased activity of detoxification enzymes, particularly esterases. irac-online.orgscialert.net These enzymes break down the insecticide into non-toxic substances, which are then excreted by the mite. scialert.net

Table 2: Primary Resistance Mechanisms in Tetranychus urticae to Carbamate Acaricides

| Mechanism Category | Specific Mechanism | Description | Source(s) |

|---|---|---|---|

| Target-Site Modification | Altered Acetylcholinesterase (AChE) | Genetic mutations in the AChE enzyme prevent the carbamate from binding effectively, thus inhibiting its neurotoxic action. | scialert.netcambridge.orgresearchgate.net |

| Metabolic Resistance | Enhanced Esterase Activity | Increased production or efficiency of esterase enzymes that hydrolyze and detoxify the carbamate molecule. | irac-online.orgscialert.net |

Effective Insecticide Resistance Management (IRM) is essential to preserve the efficacy of compounds like this compound. The core principle is to reduce selection pressure by minimizing the overuse or misuse of insecticides. irac-online.org A multi-faceted approach, often integrated into a broader Integrated Pest Management (IPM) program, is recommended. irac-online.org

Key strategies include:

Rotation of Modes of Action (MoA) : This is a cornerstone of IRM. To prevent the buildup of resistant individuals, insecticides with different MoA groups should be rotated. pesticidestewardship.orgucanr.edu Successive generations of a pest should not be treated with insecticides from the same IRAC group. pesticidestewardship.org

Integrated Pest Management (IPM) : Incorporating multiple control tactics reduces the sole reliance on chemical insecticides. irac-online.org This includes the use of biological controls (predators and parasites), cultural practices like crop rotation, and planting pest-resistant crop varieties. irac-online.org

Monitoring and Use of Thresholds : Insecticides should only be applied when pest populations reach an economic threshold where they are likely to cause losses exceeding the cost of treatment. irac-online.orgpesticidestewardship.org Regular monitoring helps in timing applications correctly to target the most vulnerable life stage of the pest. irac-online.org

Adherence to Label Recommendations : Using the recommended application rates is crucial. Using lower-than-label rates can favor the survival of stronger individuals, while overuse can accelerate resistance development. irac-online.orgpesticidestewardship.org

Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. ufl.edu This can be a valuable tool in pest management, potentially increasing efficacy and helping to manage resistance.

Strategies for Managing Resistance to this compound and Related Insecticides

Research on Alternative Pest Control Methods to Reduce Reliance on this compound

The imperative to reduce dependence on synthetic insecticides like this compound, a carbamate compound, stems from concerns over environmental persistence, and the development of resistance in target pest populations. virtuemarketresearch.comjpmsonline.comacs.org Research has increasingly focused on a variety of alternative and complementary pest control strategies, primarily centered around Integrated Pest Management (IPM) frameworks. jpmsonline.comacs.org These strategies aim to combine biological, cultural, and chemical controls to manage pests effectively while minimizing risks. jpmsonline.combeyondpesticides.org